N-(4-(2-(methylamino)-2-oxoethyl)phenyl)furan-2-carboxamide
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Overview
Description
N-(4-(2-(methylamino)-2-oxoethyl)phenyl)furan-2-carboxamide is a synthetic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound’s structure includes a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a phenyl group attached to a carboxamide moiety.
Preparation Methods
The synthesis of N-(4-(2-(methylamino)-2-oxoethyl)phenyl)furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-(2-(methylamino)-2-oxoethyl)aniline with furan-2-carboxylic acid chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields.
Chemical Reactions Analysis
N-(4-(2-(methylamino)-2-oxoethyl)phenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-(2-(methylamino)-2-oxoethyl)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets within cells. For instance, in cancer cells, the compound may induce apoptosis by activating the p53 pathway, leading to cell cycle arrest and programmed cell death . The exact molecular targets and pathways involved can vary depending on the specific application and the type of cells being studied.
Comparison with Similar Compounds
N-(4-(2-(methylamino)-2-oxoethyl)phenyl)furan-2-carboxamide can be compared with other furan derivatives, such as:
Furanylfentanyl: An opioid analgesic with a similar furan ring structure but different pharmacological properties.
Resveratrol analogues: Compounds with furan rings that have shown potential in cancer treatment.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-[2-(methylamino)-2-oxoethyl]phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-15-13(17)9-10-4-6-11(7-5-10)16-14(18)12-3-2-8-19-12/h2-8H,9H2,1H3,(H,15,17)(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWMJLWQWLBCDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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